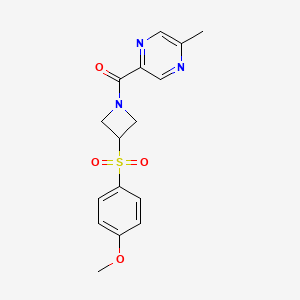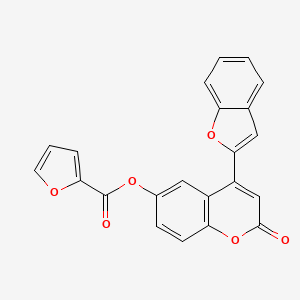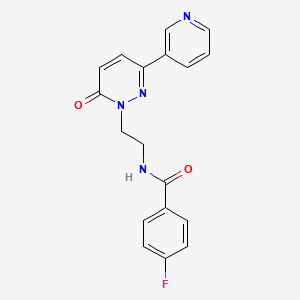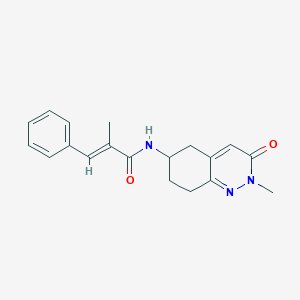![molecular formula C10H14N2O2 B2623938 (E)-3-[1-(2-Methylpropyl)pyrazol-3-yl]prop-2-enoic acid CAS No. 2229684-16-4](/img/structure/B2623938.png)
(E)-3-[1-(2-Methylpropyl)pyrazol-3-yl]prop-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-[1-(2-Methylpropyl)pyrazol-3-yl]prop-2-enoic acid, also known as MPPE, is a chemical compound with potential applications in scientific research. It is a pyrazole derivative with a propenoic acid group that is commonly used as a ligand in coordination chemistry. MPPE has been studied for its ability to bind to metal ions and form stable complexes, making it useful for a variety of applications in biochemistry, pharmacology, and materials science.
作用機序
The mechanism of action of (E)-3-[1-(2-Methylpropyl)pyrazol-3-yl]prop-2-enoic acid is related to its ability to bind to metal ions. When this compound is added to a solution containing metal ions, it forms a stable complex with the metal ion through coordination bonding. This complex can be used for a variety of applications, including the detection and quantification of metal ions in biological samples.
Biochemical and Physiological Effects
This compound has not been extensively studied for its biochemical and physiological effects, as it is primarily used as a ligand in coordination chemistry. However, it has been shown to be non-toxic and biocompatible, making it a promising candidate for use in biological applications.
実験室実験の利点と制限
One advantage of using (E)-3-[1-(2-Methylpropyl)pyrazol-3-yl]prop-2-enoic acid in lab experiments is its ability to form stable complexes with metal ions, making it useful for a variety of applications in biochemistry, pharmacology, and materials science. However, one limitation is that this compound can be difficult to synthesize in large quantities, making it expensive and time-consuming to use in large-scale experiments.
将来の方向性
There are many potential future directions for the use of (E)-3-[1-(2-Methylpropyl)pyrazol-3-yl]prop-2-enoic acid in scientific research. One area of interest is the development of new methods for synthesizing this compound that are more efficient and cost-effective. Additionally, this compound could be used in the development of new sensors for detecting metal ions in biological samples, as well as in the synthesis of new materials with unique properties. Further research is needed to fully explore the potential applications of this compound in scientific research.
合成法
The synthesis of (E)-3-[1-(2-Methylpropyl)pyrazol-3-yl]prop-2-enoic acid can be achieved through several methods, including the reaction of 2-methylpropylhydrazine with acetylacetone followed by the addition of acetic anhydride and pyridine. Another method involves the reaction of 1-(2-methylpropyl)-1H-pyrazole-3-carbaldehyde with malonic acid in the presence of piperidine and acetic acid. Both methods yield high-purity this compound that can be used for scientific research.
科学的研究の応用
(E)-3-[1-(2-Methylpropyl)pyrazol-3-yl]prop-2-enoic acid has been extensively studied for its potential applications in scientific research. It has been shown to exhibit strong chelating properties, making it useful for the detection and quantification of metal ions in biological samples. This compound can also be used as a ligand in coordination chemistry, forming stable complexes with metal ions that can be used for a variety of applications in materials science.
特性
IUPAC Name |
(E)-3-[1-(2-methylpropyl)pyrazol-3-yl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-8(2)7-12-6-5-9(11-12)3-4-10(13)14/h3-6,8H,7H2,1-2H3,(H,13,14)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKBKQWHQEVLACM-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=CC(=N1)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CN1C=CC(=N1)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,7-dimethyl-3-propyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2623855.png)


![N-((5-cyclopropylpyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2623859.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide](/img/structure/B2623861.png)

![Methyl 3-[(4-pyridin-2-ylpiperazine-1-carbonyl)amino]benzoate](/img/structure/B2623863.png)
![(2E,NZ)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide](/img/structure/B2623864.png)
![1-[7-(Trifluoromethyl)-3,4-dihydro-1H-isoquinolin-2-yl]prop-2-en-1-one](/img/structure/B2623868.png)
![N-(2-benzoyl-4-chlorophenyl)-4-[bis(2-methylpropyl)sulfamoyl]benzamide](/img/structure/B2623872.png)


![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2623877.png)